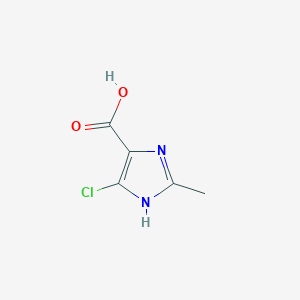

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is C7H7ClN2O3 . It consists of a chlorinated imidazole ring with a carboxylic acid group at position 5 and a methyl group at position 2. The molecular weight is approximately 236.65 g/mol .

Chemical Reactions Analysis

Imidazoles participate in diverse chemical reactions, including cycloadditions, condensations, and functional group transformations. For instance, the formation of 1,2,4-trisubstituted imidazoles can be achieved in a one-pot, four-component synthesis by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agent Synthesis

4-Chloro-2-methyl-1H-imidazole-5-carboxylic acid derivatives have been investigated in the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds, such as 4-(1-hydroxyalkyl)-imidazole derivatives, have shown strong binding affinity to the angiotensin II receptor and have been effective in inhibiting angiotensin II-induced pressor responses, potentially useful in treating hypertension (Yanagisawa et al., 1996).

Antiviral Nucleoside Synthesis

A lithiation route involving derivatives of imidazole carboxylic acids, such as 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid, has been applied in the synthesis of 3-deazaguanosine, an antiviral nucleoside. This method allows for the creation of a wide range of 5-substituted derivatives, which can be significant in developing antiviral therapies (Tanaka et al., 1986).

Synthesis of Imidazole Derivatives

Research has focused on the efficient synthesis of imidazole derivatives, recognizing the importance of compounds like 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid as precursors for biologically active compounds. This research has implications for large-scale synthesis and the preparation of analogs, contributing to pharmaceutical and medicinal chemistry (Davood et al., 2008).

Antioxidant Activity

Studies have been conducted on the synthesis and evaluation of the antioxidant activity of imidazole derivatives, including those related to 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid. These derivatives have exhibited high antioxidant action, potentially useful in developing therapeutic agents with antioxidant properties (Grozav et al., 2014).

Peptidomimetics and ACE Inhibitors

Research on novel 2-butyl-4-chloro-1-methylimidazole derived peptidomimetics, related to 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid, has led to the discovery of potent Angiotensin Converting Enzyme (ACE) inhibitors. These findings are significant for the development of new medications for hypertension and related cardiovascular diseases (Jallapally et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHGELVASWLKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2502013.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)

![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)